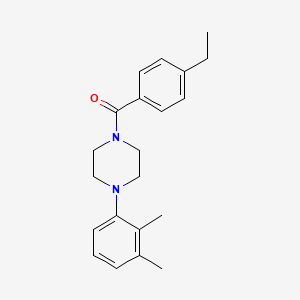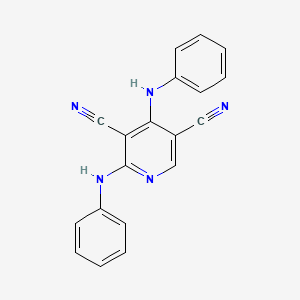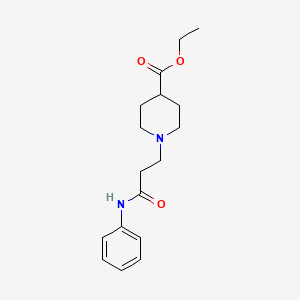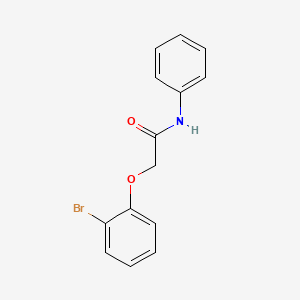![molecular formula C14H17N3O2 B5650036 8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)
8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione is of significant interest in chemical research due to its unique structural and chemical properties. It serves as a scaffold for various chemical reactions and has been explored for its potential in different synthetic applications and biological activities.
Synthesis Analysis
The synthesis of compounds related to this compound involves several key steps, including chlorination, cyclization, and condensation reactions. One notable synthesis pathway is the preparation of buspirone hydrochloride, where the key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through these reactions, showcasing the compound's versatility in synthesis strategies (Hu Luo et al., 2011).
Molecular Structure Analysis
The solid-state structure of related compounds, such as buspirone, reveals an extended conformer with the piperazinyl and glutarimide units adopting chair and sofa conformations, respectively. This information is crucial for understanding the 3D arrangement of atoms in the molecule and its implications for chemical reactivity and interaction with biological targets (A. Kozioł et al., 2006).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical transformations, including its use in the Castagnoli-Cushman reaction with imines, demonstrating its versatility as a reactant in synthesizing complex molecules. These studies highlight the compound's utility in constructing spirocyclic and heterocyclic architectures, valuable in medicinal chemistry and material science (A. Rashevskii et al., 2020).
Propiedades
IUPAC Name |
8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-8-14(4-1-2-5-14)9-13(19)17(12)10-11-15-6-3-7-16-11/h3,6-7H,1-2,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTICVLNHMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649966.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine](/img/structure/B5649969.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5649989.png)
![3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5649996.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5649999.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650022.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650028.png)


![methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B5650053.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5650056.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)

